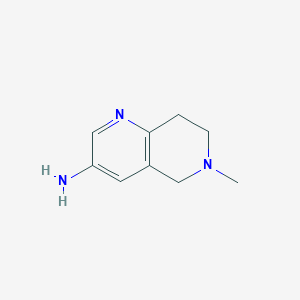

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine

Overview

Description

3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine is a chemical compound with the CAS Number: 216966-37-9. It has a molecular weight of 163.22 and its linear formula is C9H13N3 . It is also known as 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, it is known that 1,6-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Facile Synthesis of 3-Amino-5,6,7,8-tetrahydro[1,6]Naphthyridine

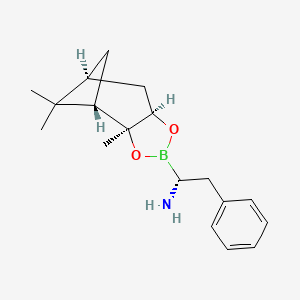

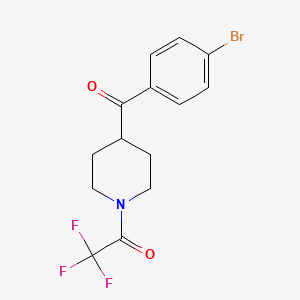

This compound and its more substituted homologues are synthesized through a two-step process, involving the condensation of mono- and bicyclic-4-piperidinones with 3,5-dinitro-1-methyl-2-pyridone in the presence of ammonia (Harling, Harrington, & Thompson, 2001).

Reactivity with Amines

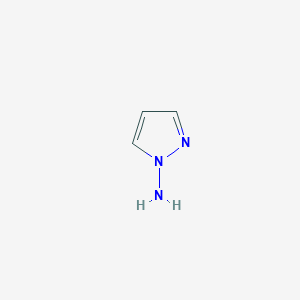

4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine shows variable reactivity with nucleophiles, yielding mono- and di-amino-substituted derivatives under different conditions. A unique rearrangement during the synthesis of diamino derivatives leads to the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines (Sirakanyan et al., 2014).

Novel Synthesis Approaches

Synthesis of CF3-Substituted Tetrahydro-1,7-Naphthyridines

An efficient method for synthesizing these novel compounds involves cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes with pyrrolidine. This method includes a one-pot procedure starting from trifluoromethylated 1,6-allenynes (Mailyan et al., 2012).

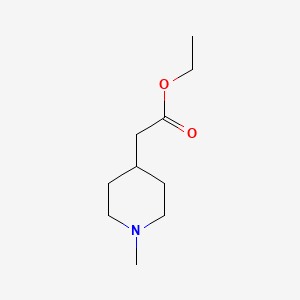

Development of αVβ3 Integrin Antagonists

The compound is utilized in synthesizing αVβ3 integrin antagonists, which are crucial in developing treatments for conditions like osteoporosis. Key intermediates like 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine and its derivatives are involved in this synthesis (Hartner et al., 2004).

Diverse Chemical Transformations

Multicomponent Synthesis and Fragmentation

A multicomponent synthesis of epoxy-tetrahydronaphthyridine followed by fragmentation under various conditions provides structural diversity. This process forms multiple bonds and rings in a one-pot reaction (Fayol & Zhu, 2005).

Structural Diversification

The compound is involved in multicomponent reactions, resulting in structurally diverse derivatives. These reactions form multiple bonds and create various asymmetrical centers and rings, showcasing the compound's versatility in chemical transformations (Fayol & Zhu, 2006).

Safety and Hazards

Mechanism of Action

Background

1,6-Naphthyridines are nitrogen-containing heterocyclic compounds that exhibit a wide range of biological applications. Alkaloids, for instance, often feature naphthyridine as a core component responsible for their activity . These compounds find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications . Now, let’s dive into the specifics of 3-Amino-5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridine.

Compound Details:Mechanism of Action

Its potential as an anticancer agent warrants continued investigation . If you have any specific questions or need further details, feel free to ask! 😊

properties

IUPAC Name |

6-methyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-9-7(6-12)4-8(10)5-11-9/h4-5H,2-3,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVJXRLEURDFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471612 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216966-37-9 | |

| Record name | 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![7-Methoxyimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1314647.png)

![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)

![(S)-5-Azaspiro[2.4]heptan-7-amine](/img/structure/B1314664.png)